Cas no 58169-24-7 (3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE)
![3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE structure](https://ja.kuujia.com/scimg/cas/58169-24-7x500.png)
3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE 化学的及び物理的性質
名前と識別子
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- 3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE
- 6-prop-2-en-1-yl-2,3-dihydro-1,4-benzodioxine
- 3-[(3,4-Ethylenedioxy)phenyl]-1-propene
- 6-prop-2-enyl-2,3-dihydro-1,4-benzodioxine
- 6-allyl-1,4-benzodioxane
- 6-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE
- DTXSID50398868
- SCHEMBL8063264
- AKOS006228048
- 6-Allyl-2,3-dihydro-benzo[1,4]dioxine
- 3-[3,4-(Ethylenedioxy)phenyl ]-1-propene
- 58169-24-7
- DB-304407
- MFCD00626847
-
- MDL: MFCD00626847
- インチ: InChI=1S/C11H12O2/c1-2-3-9-4-5-10-11(8-9)13-7-6-12-10/h2,4-5,8H,1,3,6-7H2
- InChIKey: QMWOTQUTMIYGBF-UHFFFAOYSA-N
- ほほえんだ: C=CCC1=CC2=C(C=C1)OCCO2
計算された属性
- せいみつぶんしりょう: 176.08400
- どういたいしつりょう: 176.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- PSA: 18.46000
- LogP: 2.18630
3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE セキュリティ情報
3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB360682-5 g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene; 97% |
58169-24-7 | 5 g |
€651.80 | 2023-07-19 | ||
Fluorochem | 200734-5g |
3-[3,4-(Ethylenedioxy)phenyl]-1-propene |
58169-24-7 | 97% | 5g |
£449.00 | 2022-03-01 | |
abcr | AB360682-1g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene, 97%; . |
58169-24-7 | 97% | 1g |
€794.90 | 2025-02-19 | |
Crysdot LLC | CD11100328-5g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene |
58169-24-7 | 95+% | 5g |
$1156 | 2024-07-18 | |
Ambeed | A907015-1g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene |
58169-24-7 | 95+% | 1g |
$385.0 | 2024-04-18 | |
Chemenu | CM296280-1g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene |
58169-24-7 | 95% | 1g |
$*** | 2023-05-30 | |
abcr | AB360682-1 g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene; 97% |
58169-24-7 | 1 g |
€479.60 | 2023-07-19 | ||
abcr | AB360682-5g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene; 97% |
58169-24-7 | 5g |
€651.80 | 2023-09-06 | ||
A2B Chem LLC | AG72944-5g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene |
58169-24-7 | 97% | 5g |
$1756.00 | 2024-04-19 | |
A2B Chem LLC | AG72944-1g |
3-[(3,4-Ethylenedioxy)phenyl]-1-propene |
58169-24-7 | 97% | 1g |
$548.00 | 2024-04-19 |
3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENEに関する追加情報
Introduction to 3-[3,4-(ETHYLENEDIOXY)PHENYL]-1-PROPENE (CAS No. 58169-24-7)
3-[3,4-(Ethylenedioxy)phenyl]-1-propene (CAS No. 58169-24-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as 3-(3,4-methylenedioxyphenyl)-1-propene or 3-(3,4-ethylenedioxyphenyl)prop-1-ene, is characterized by its unique molecular structure and diverse applications in various scientific and industrial domains.
The molecular formula of 3-[3,4-(ethylenedioxy)phenyl]-1-propene is C11H12O2, and its molecular weight is approximately 180.20 g/mol. The compound features a propenyl group attached to a substituted phenyl ring, where the phenyl ring is further modified by an ethylenedioxy group. This structural configuration imparts specific chemical properties and reactivity patterns that make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
In recent years, the study of 3-[3,4-(ethylenedioxy)phenyl]-1-propene has been enriched by advancements in analytical techniques and computational methods. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have provided detailed insights into its molecular structure and conformational dynamics. These techniques have not only confirmed the compound's structural integrity but also revealed its potential for forming stable complexes with various biological targets.
The ethylenedioxy group in 3-[3,4-(ethylenedioxy)phenyl]-1-propene plays a crucial role in its chemical behavior. This functional group can participate in a variety of reactions, including electrophilic aromatic substitution, Michael addition, and Diels-Alder reactions. These reactions are fundamental to the synthesis of more complex molecules and are often utilized in the development of new pharmaceuticals and materials.
In the context of pharmaceutical research, 3-[3,4-(ethylenedioxy)phenyl]-1-propene has shown promise as a lead compound for drug discovery. Its ability to interact with specific biological targets has been explored in several studies. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's potential as an inhibitor of certain enzymes involved in metabolic pathways. The study demonstrated that 3-[3,4-(ethylenedioxy)phenyl]-1-propene could effectively modulate enzyme activity, suggesting its utility in treating metabolic disorders.
Beyond enzymatic inhibition, 3-[3,4-(ethylenedioxy)phenyl]-1-propene has also been investigated for its anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-[3,4-(ethylenedioxy)phenyl]-1-propene could be a valuable candidate for developing anti-inflammatory drugs.
The safety profile of 3-[3,4-(ethylenedioxy)phenyl]-1-propene is another critical aspect of its evaluation. Toxicological studies have generally indicated low toxicity at therapeutic concentrations. However, as with any chemical compound used in pharmaceutical applications, thorough safety assessments are essential to ensure its safe use in humans. Preclinical trials have shown promising results, but further clinical trials are necessary to fully evaluate its safety and efficacy.
In addition to its pharmaceutical applications, 3-[3,4-(ethylenedioxy)phenyl]-1-propene has found use in other scientific fields. In materials science, it has been explored as a monomer for polymer synthesis due to its reactivity and ability to form stable polymers with desirable properties. Polymers derived from this compound have shown potential applications in areas such as drug delivery systems and advanced materials for electronics.
The environmental impact of 3-[3,4-(ethylenedioxy)phenyl]-1-propene is also an important consideration. Research into its biodegradability and environmental fate has indicated that it can be broken down by microorganisms under certain conditions. However, ongoing studies are necessary to fully understand its environmental behavior and ensure sustainable use.
In conclusion, 3-[3,4-(ethylenedioxy)phenyl]-1-propene (CAS No. 58169-24-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development. Continued research into its properties and applications will likely uncover new opportunities for innovation and advancement in chemistry and related fields.
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